molecular formula C27H30N2O5S B15028929 benzyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15028929
M. Wt: 494.6 g/mol
InChI Key: PFDQXNQMGSXOHE-UHFFFAOYSA-N
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Description

BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a molecular formula of C30H28N2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and butoxy-methoxyphenyl derivatives with pyrimido[2,1-b][1,3]thiazine intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of BENZYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific structural features and the resulting biological activities. The presence of the butoxy and methoxy groups, along with the pyrimido[2,1-b][1,3]thiazine core, contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C27H30N2O5S

Molecular Weight

494.6 g/mol

IUPAC Name

benzyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C27H30N2O5S/c1-4-5-14-33-21-12-11-20(16-22(21)32-3)25-24(26(31)34-17-19-9-7-6-8-10-19)18(2)28-27-29(25)23(30)13-15-35-27/h6-12,16,25H,4-5,13-15,17H2,1-3H3

InChI Key

PFDQXNQMGSXOHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OC

Origin of Product

United States

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